molecular formula C18H14N4O7S2 B2771217 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate CAS No. 896016-25-4

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate

Cat. No.: B2771217
CAS No.: 896016-25-4
M. Wt: 462.45
InChI Key: JRDYEZJIWRLDKY-UHFFFAOYSA-N
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Description

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C18H14N4O7S2 and its molecular weight is 462.45. The purity is usually 95%.
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Scientific Research Applications

Inhibition Activities and Structure-Activity Relationships

Compounds containing thiadiazoline and pyrazoline heterocycles exhibit inhibitory activities against nitric oxide synthase (NOS), which is crucial in understanding their potential therapeutic applications. Specifically, thiadiazolines show preferential inhibition towards the neuronal isoform of NOS, with one compound demonstrating significant inhibition potency. The structure-activity relationship analysis provides insights into the molecular features contributing to their inhibitory effects, highlighting the potential of these compounds in designing inhibitors targeting NOS isoforms (Arias et al., 2018).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives demonstrate significant antioxidant activity. The study on these complexes reveals the impact of hydrogen bonding on self-assembly processes and their antioxidant properties. This research underscores the potential use of such compounds in developing antioxidant agents, which are vital in combating oxidative stress-related diseases (Chkirate et al., 2019).

Anticancer Activity

Another aspect of these compounds' applications is their anti-lung cancer activity. Novel fluoro-substituted benzo[b]pyran compounds have been synthesized and tested against human cancer cell lines, showing promising anticancer activity at low concentrations. This research highlights the therapeutic potential of these compounds in cancer treatment, offering a foundation for further development of anticancer drugs (Hammam et al., 2005).

Antimicrobial and Anti-inflammatory Activities

The synthesis and assessment of acetamido pyrrolyl azoles have shown promising antimicrobial and anti-inflammatory activities. Notably, specific compounds within this class exhibit significant antibacterial and antifungal properties, along with potential anti-inflammatory activity. These findings indicate the versatility of such compounds in addressing a range of health issues, from infections to inflammation-related conditions (Sowmya et al., 2017).

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O7S2/c1-9-12(4-3-5-13(9)22(26)27)16(25)29-15-7-28-11(6-14(15)24)8-30-18-21-20-17(31-18)19-10(2)23/h3-7H,8H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDYEZJIWRLDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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